molecular formula C6H5ClO3S B11903250 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate

Cat. No.: B11903250
M. Wt: 192.62 g/mol
InChI Key: ZJDQCQANELVQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a chemical compound with the molecular formula C6H5ClO3S It is known for its unique structure, which includes a thiophene ring substituted with a chlorine atom and a methyl group, along with a hydrogen carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate typically involves the reaction of 4-chloro-5-methylthiophene with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloro-5-methylthiophene+Phosgene4-Chloro-5-methylthiophen-2-yl hydrogen carbonate\text{4-Chloro-5-methylthiophene} + \text{Phosgene} \rightarrow \text{this compound} 4-Chloro-5-methylthiophene+Phosgene→4-Chloro-5-methylthiophen-2-yl hydrogen carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methylthiophene: The parent compound without the hydrogen carbonate group.

    5-Methylthiophen-2-yl hydrogen carbonate: Similar structure but without the chlorine atom.

    4-Chlorothiophen-2-yl hydrogen carbonate: Similar structure but without the methyl group.

Uniqueness

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is unique due to the presence of both chlorine and methyl substituents on the thiophene ring, along with the hydrogen carbonate group. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H5ClO3S

Molecular Weight

192.62 g/mol

IUPAC Name

(4-chloro-5-methylthiophen-2-yl) hydrogen carbonate

InChI

InChI=1S/C6H5ClO3S/c1-3-4(7)2-5(11-3)10-6(8)9/h2H,1H3,(H,8,9)

InChI Key

ZJDQCQANELVQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)OC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.